molecular formula C20H12F4N4O B2508450 3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-08-7

3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

Cat. No.: B2508450
CAS No.: 318498-08-7
M. Wt: 400.337
InChI Key: CTVYAQZYCLMRQD-UHFFFAOYSA-N
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Description

3-[1-(2-Fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core substituted with two aromatic groups:

  • Position 1: A 3-(trifluoromethyl)phenyl group.
  • Position 3: A 1-(2-fluorophenyl)-1H-pyrazol-3-yl moiety.

Properties

IUPAC Name

3-[1-(2-fluorophenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4O/c21-15-6-1-2-7-17(15)28-10-8-16(25-28)19-18(29)9-11-27(26-19)14-5-3-4-13(12-14)20(22,23)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVYAQZYCLMRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H14F3N5O
  • Molecular Weight : 373.33 g/mol
  • IUPAC Name : this compound

The compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit certain kinases and enzymes that play critical roles in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that the compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

  • A549 (lung cancer) : IC50 = 0.30 µM
  • MCF7 (breast cancer) : IC50 = 39.70 µM

These findings suggest that the compound can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle regulators .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its role in modulating inflammatory responses .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were assessed using various assays to determine selectivity towards cancer cells versus normal cells. The results indicated a favorable selectivity index, suggesting lower toxicity to normal cells while effectively targeting cancerous cells.

Study 1: Antitumor Activity in Animal Models

A recent study investigated the antitumor efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed in treated animals. This highlights the compound's potential for further development as an anticancer agent .

Study 2: Mechanistic Insights into Anti-inflammatory Action

Another study focused on elucidating the mechanism behind the anti-inflammatory activity of the compound. It was found to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases .

Data Summary Table

Activity TypeCell LineIC50 (µM)Reference
AnticancerA5490.30
AnticancerMCF739.70
Anti-inflammatoryMacrophagesN/A

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a series of pyrazole derivatives, including those with trifluoromethyl groups, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating strong bactericidal effects and a low tendency for resistance development .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µg/mL)Target BacteriaNotes
Compound A2Staphylococcus aureusEffective against biofilm formation
Compound B5Enterococcus faecalisLow toxicity to human cells
Compound C10Escherichia coliModerate inhibition of biofilm

2.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .

4.1 Case Study: Antibacterial Properties
A study published in PubMed evaluated a series of pyrazole derivatives, including the target compound, against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial effects compared to their non-fluorinated counterparts. This study underscores the importance of structural modifications in developing potent antimicrobials .

4.2 Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The results showed significant reductions in edema and inflammatory markers when treated with the compound at specific dosages, suggesting its potential use in clinical settings for inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution

The pyridazinone ring undergoes substitution at position 6 due to electron-withdrawing effects of the trifluoromethyl group:

  • Amination : Reacts with amines (e.g., piperazine) in THF at 60°C to form 6-amino derivatives (Table 1) .

  • Alkoxylation : Treatment with sodium ethoxide in ethanol yields 6-ethoxy derivatives (72–80% yield).

Table 1: Substitution reactions at pyridazinone C-6

ReagentConditionsProductYield (%)
PiperazineTHF, 60°C, 8 h6-Piperazinyl derivative68
Sodium ethoxideEthanol, reflux, 6 h6-Ethoxy derivative75

Electrophilic Aromatic Substitution

The pyrazole ring’s 4-position is activated for electrophilic reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (58% yield) .

  • Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives at 40°C .

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) to form biaryl derivatives (Table 2) .

  • Sonogashira : With terminal alkynes (CuI, PdCl₂(PPh₃)₂), yielding alkynylated products (65–78% yield) .

Table 2: Suzuki-Miyaura coupling results

Arylboronic AcidCatalyst SystemYield (%)
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃82
3-NitrophenylPd(OAc)₂, SPhos71

Pyridazinone Ring Oxidation

  • Epoxidation : mCPBA in CH₂Cl₂ at 25°C forms an epoxide at the pyridazinone C₃-C₄ bond (63% yield).

  • N-Oxidation : H₂O₂/CH₃COOH generates N-oxide derivatives (55% yield) .

Pyrazole Ring Reduction

  • Catalytic hydrogenation : H₂ (1 atm) over Pd/C in methanol reduces the pyrazole ring to pyrazoline (87% yield) .

Reaction Pathways

  • Cyclocondensation : Proceeds via nucleophilic attack of pyrazole hydrazide on electrophilic pyridazinone carbonyl, followed by dehydration .

  • Cross-dehydrogenative coupling (CDC) : Involves oxidative coupling between pyridazinone and β-diketones, mediated by molecular oxygen (Figure 1) .

Figure 1: Proposed CDC mechanism

  • Enolization of β-diketone

  • Nucleophilic addition to pyridazinone

  • Oxidative dehydrogenation (O₂)

  • Cyclization to fused heterocycle

Stability and Degradation

  • Hydrolytic degradation : Susceptible to base-catalyzed hydrolysis (NaOH, 50°C) at the pyridazinone lactam bond, forming carboxylic acid derivatives.

  • Photodegradation : UV irradiation (254 nm) in methanol leads to C-F bond cleavage (t₁/₂ = 4.2 h).

This compound’s reactivity is governed by the electron-deficient pyridazinone core and the electron-rich pyrazole ring, enabling diverse transformations critical for pharmaceutical derivatization. Experimental protocols emphasize controlled conditions (pH, solvent polarity) to optimize selectivity and yield .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Derivatives with Aromatic Substitutions

Compound A : 3-[1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrazol-5-yl]-1-[3-(methanesulfonyl)phenyl]pyridazin-4(1H)-one
  • Substituents :
    • Difluorobenzodioxol group : Introduces steric bulk and additional fluorine atoms.
    • Methanesulfonylphenyl group : Enhances solubility but increases molecular weight.
  • Molecular Weight : 472.42 g/mol (vs. ~400.36 g/mol for the target compound).
  • Key Differences: The sulfonyl group may improve aqueous solubility but reduce blood-brain barrier penetration. No reported IC₅₀ data; structural modifications likely alter PDE selectivity.
Compound B : 1-(4-Chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone
  • Substituents :
    • 4-Chlorophenyl group : Larger and more lipophilic than fluorine.
    • Thienylcarbonyl moiety : Introduces sulfur-based aromaticity, altering electronic properties.
  • Molecular Weight : 382.82 g/mol.
  • Key Differences :
    • Replacement of fluorine with chlorine increases van der Waals interactions but may reduce metabolic stability.
    • Thiophene’s electron-rich nature could influence binding to redox-sensitive targets.

Pyridinone vs. Pyridazinone Derivatives

Compound C : 1-Methyl-3,5-bis(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone
  • Core Structure: Pyridinone (one nitrogen atom fewer than pyridazinone).
  • Substituents : Two 3-(trifluoromethyl)phenyl groups.
  • Key Differences: The pyridinone core lacks the hydrogen-bonding capability of pyridazinone. Bis(trifluoromethyl) groups increase hydrophobicity but may reduce solubility.

Fluorinated Pyrazole Analogs

describes fluorinated pyrazoles (e.g., 13b–13g) with trifluoromethyl and fluorophenyl groups:

  • Example : 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f).
    • Yield : 85–90%.
    • Melting Points : 160–220°C (indicative of crystalline stability).
  • Comparison :
    • The target compound integrates pyrazole as a substituent, whereas these analogs are standalone pyrazoles.
    • Fluorine positioning (e.g., 2- vs. 4-fluorophenyl) affects electronic distribution and steric interactions.

Notes and Limitations

  • Data Gaps : Biological activity data for most analogs are unavailable, limiting direct efficacy comparisons.
  • Structural Insights : Fluorine and trifluoromethyl groups consistently improve metabolic stability and target engagement across analogs.
  • Future Directions : Synthesis and testing of analogs with sulfonyl or thiophene groups could elucidate structure-activity relationships.

Preparation Methods

Hydrolysis of Halogenated Pyridazines

A robust method involves treating 3-chloro-6-substituted pyridazine derivatives with hot glacial acetic acid under reflux, yielding 6-substituted-3(2H)-pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone). For the target compound, this approach may be adapted by substituting the piperazine moiety with a protected pyrazole precursor.

Mechanistic Insight :
The reaction proceeds via nucleophilic displacement of the 3-chloro group by water, facilitated by acetic acid’s polar aprotic nature. Electron-withdrawing substituents at position 6 accelerate hydrolysis by destabilizing the intermediate carbocation.

Introduction of the 3-(Trifluoromethyl)phenyl Group

The 1-[3-(trifluoromethyl)phenyl] substituent is introduced via Ullmann-type coupling or transition-metal-catalyzed N-arylation .

Ullmann Coupling with Copper Catalysts

Reacting 3(2H)-pyridazinone with 1-iodo-3-(trifluoromethyl)benzene in the presence of CuI/1,10-phenanthroline in DMF at 110°C achieves N-arylation. Yields range from 65–78%, with side products arising from competing O-arylation.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene enables efficient N-arylation. This method offers superior regioselectivity (>90%) but requires anhydrous conditions.

Synthesis of the 1-(2-Fluorophenyl)-1H-Pyrazol-3-yl Moiety

The pyrazole ring is constructed via 1,3-dipolar cycloaddition or hydrazine cyclocondensation .

Cyclocondensation of Hydrazines

Reacting 2-fluorophenylhydrazine with ethyl 3-oxobutanoate in ethanol under acidic conditions yields 1-(2-fluorophenyl)-1H-pyrazol-3-ol. Subsequent dehydration with POCl₃ converts the hydroxyl group to a chloride, enabling Suzuki coupling.

1,3-Dipolar Cycloaddition

A [3+2] cycloaddition between 2-fluorophenyl diazomethane and propiolamide derivatives generates the pyrazole ring. This method offers excellent stereocontrol but requires strict temperature regulation (−10°C to 0°C).

Final Coupling: Pyridazinone-Pyrazole Conjugation

The pyrazole fragment is installed at position 3 via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Suzuki-Miyaura Coupling

Reacting 1-[3-(trifluoromethyl)phenyl]-3-iodo-4(1H)-pyridazinone with 1-(2-fluorophenyl)-1H-pyrazol-3-ylboronic acid under Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (4:1) at 80°C achieves C–C bond formation. Typical yields exceed 70%, with residual palladium removed via activated charcoal filtration.

Optimization Data :

Catalyst Ligand Yield (%)
Pd(OAc)₂ SPhos 68
PdCl₂(dppf) Xantphos 72
Pd(PPh₃)₄ None 84

Nucleophilic Aromatic Substitution

If the pyridazinone bears a leaving group (e.g., Cl) at position 3, reaction with 1-(2-fluorophenyl)-1H-pyrazol-3-amine in DMF at 120°C provides direct substitution. This route is less favored due to competing side reactions (~55% yield).

Critical Analysis of Synthetic Challenges

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group destabilizes intermediates during N-arylation, necessitating low-temperature quenching to prevent defluorination.

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones yield regioisomeric pyrazoles. Microwave-assisted synthesis (100°C, 20 min) enhances 3-substituted pyrazole selectivity (>95%) compared to conventional heating.

Purification Challenges

Chromatographic separation of polar intermediates is complicated by the trifluoromethyl group’s hydrophobicity. Countercurrent chromatography with heptane/EtOAc/MeOH/H₂O (5:5:5:5) improves resolution.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

A telescoped process integrating pyridazinone hydrolysis, N-arylation, and Suzuki coupling in a plug-flow reactor reduces reaction time from 48 h (batch) to 8 h, with 82% overall yield.

Catalytic System Recycling

Immobilized Pd catalysts (e.g., Pd@SiO₂) enable three reaction cycles without significant activity loss, reducing metal waste by 60%.

Q & A

Q. What are the key steps and intermediates in synthesizing 3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone?

  • Methodological Answer : Synthesis typically involves coupling a fluorophenyl-pyrazole intermediate with a trifluoromethylphenyl-pyridazinone core. For example, analogous syntheses use multi-step protocols: (i) condensation of 2-fluorophenylhydrazine with a carbonyl precursor to form the pyrazole ring, (ii) cyclization with a pyridazinone moiety, and (iii) purification via column chromatography or recrystallization. Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to avoid side products like regioisomers .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O in pyridazinone). X-ray crystallography, if crystalline material is available, provides unambiguous structural validation .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer : Systematic optimization involves:
  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd₂(dba)₃/XPhos) improve coupling efficiency in cross-coupling steps .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization.
  • Purification strategies : Gradient elution in HPLC or flash chromatography resolves structurally similar impurities .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes (e.g., kinases) by aligning the pyridazinone core in active sites. Density functional theory (DFT) calculates electrostatic potential surfaces to assess fluorine’s electronic effects. Molecular dynamics simulations (AMBER, GROMACS) evaluate stability of ligand-protein complexes over time .

Q. How can researchers resolve contradictory biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Standardized protocols include:
  • Dose-response curves : Test a wide concentration range (nM–μM) to identify IC₅₀ discrepancies.
  • Cell-line validation : Use isogenic cell lines to control for genetic background effects.
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability assays (MTT, ATP-lite) .

Q. What structural modifications enhance selectivity for kinase inhibition while reducing off-target effects?

  • Methodological Answer : Rational design strategies include:
  • Fluorine substitution : Replace 2-fluorophenyl with 3- or 4-fluoro analogs to modulate steric and electronic interactions.
  • Pyridazinone modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to ATP pockets.
  • Pyrazole ring functionalization : Add methyl or amino groups to enhance solubility and reduce cytotoxicity .

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